Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique structure with an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a tandem reaction that allows access to a wide range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions.
Introduction of the iodomethyl group: The iodomethyl group can be introduced via a substitution reaction using iodomethane and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition reactions: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by bases such as DABCO.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with a similar core structure but varying substituents.
Properties
Molecular Formula |
C11H17IO3 |
---|---|
Molecular Weight |
324.15 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3 |
InChI Key |
RXIPSTOPSGUGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)CI)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.